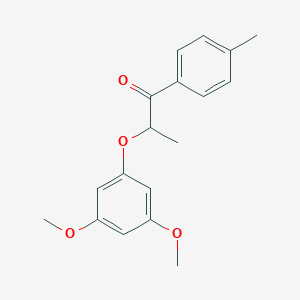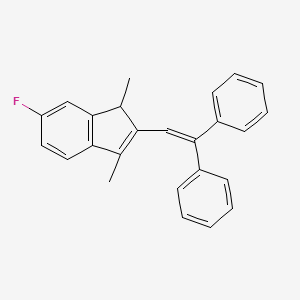
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a propanoid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 4-methylbenzaldehyde.
Condensation Reaction: The 3,5-dimethoxyphenol undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one: Similar structure with a different position of methoxy groups.
2-(3,5-Dimethoxyphenoxy)-1-phenylpropan-1-one: Lacks the methyl group on the phenyl ring.
Uniqueness
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one is unique due to the specific arrangement of methoxy and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
922140-82-7 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C18H20O4/c1-12-5-7-14(8-6-12)18(19)13(2)22-17-10-15(20-3)9-16(11-17)21-4/h5-11,13H,1-4H3 |
InChI Key |
BRHUUZHASVTFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)


![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)


![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)


